Cas no 371228-11-4 (8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
371228-11-4 structure
Produktname:8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:371228-11-4
MF:C17H21N5O3
MW:343.380343198776
CID:2198888
PubChem ID:2962706

8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
    • 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SMR000078343
    • 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
    • HMS2474E21
    • 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • MLS000065002
    • F1289-0004
    • 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
    • STK804388
    • BRD-K94486155-001-01-4
    • CBKinase1_008701
    • 8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
    • Salor-int l213683-1ea
    • AKOS000580218
    • Oprea1_311752
    • CHEMBL1491398
    • 371228-11-4
    • CBKinase1_021101
    • 631-770-1
    • Inchi: InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19)
    • InChI-Schlüssel: HXCRYXUYHRRWBO-UHFFFAOYSA-N

Berechnete Eigenschaften

  • Genaue Masse: 343.16443955Da
  • Monoisotopenmasse: 343.16443955Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 497
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 90.7Ų

8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Life Chemicals
F1289-0004-2mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1289-0004-20mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1289-0004-30mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1289-0004-15mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1289-0004-5mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1289-0004-10mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1289-0004-5μmol
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1289-0004-20μmol
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1289-0004-4mg
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1289-0004-2μmol
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
371228-11-4 90%+
2μl
$57.0 2023-05-17

8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur

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